molecular formula C4H3BrClNS B2537924 4-(Bromomethyl)-2-chloro-1,3-thiazole CAS No. 1478722-32-5

4-(Bromomethyl)-2-chloro-1,3-thiazole

Cat. No.: B2537924
CAS No.: 1478722-32-5
M. Wt: 212.49
InChI Key: DRSACQLXZFTVBL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-1,3-thiazole typically involves the bromination of 2-chloro-1,3-thiazole. One common method includes the reaction of 2-chloro-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-1,3-thiazole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-chloro-1,3-thiazole
  • 4-(Bromomethyl)-2-methyl-1,3-thiazole
  • 4-(Bromomethyl)-2-phenyl-1,3-thiazole

Comparison

4-(Bromomethyl)-2-chloro-1,3-thiazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties. Compared to 4-(Chloromethyl)-2-chloro-1,3-thiazole, the bromomethyl derivative is more reactive towards nucleophiles due to the higher leaving group ability of bromine. The presence of the chlorine atom at the 2-position also influences the electronic properties of the thiazole ring, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS/c5-1-3-2-8-4(6)7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSACQLXZFTVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478722-32-5
Record name 4-(bromomethyl)-2-chloro-1,3-thiazole
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